Tetravinyltin serves as a versatile precursor for the synthesis of various organotin compounds. Upon heating, a mixture of tetravinyltin and tin tetrachloride undergoes a reaction called disproportionation, leading to the formation of other organotin products like divinyltin dichloride, vinyltin trichloride, and trivinyltin chloride in high yields []. This reaction allows researchers to readily access a range of organotin compounds for diverse applications, including:
Tetravinyltin can be utilized for the deposition of thin films, which are a crucial component in various technological applications. One technique involves using chemical vapor deposition (CVD) to decompose tetravinyltin into volatile tin species that can then be deposited onto a substrate to form a thin film []. This method offers advantages like:
These features make tetravinyltin a valuable tool for researchers studying and developing thin-film technologies for applications in:
Tetravinyltin, also known as tetravinylstannane, is an organotin compound with the chemical formula and a molecular weight of 226.89 g/mol. It appears as a colorless liquid and is primarily utilized in research settings due to its unique chemical properties. Tetravinyltin is flammable and toxic, necessitating careful handling and the use of personal protective equipment during its use .
Tetravinyltin is not currently used in biological systems, and a mechanism of action is not applicable in this context.
Tetravinyltin is classified as a hazardous material due to several factors:
Tetravinyltin has not been extensively studied for therapeutic or diagnostic applications and is primarily restricted to laboratory research. Due to its toxicity, it poses risks upon skin contact, inhalation, or ingestion. Therefore, it is not recommended for biological applications outside of controlled experimental conditions .
Tetravinyltin can be synthesized through several methods:
Tetravinyltin shares similarities with several other organotin compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Divinyltin dichloride | Derived from tetravinyltin; less complex structure | |
Vinyltin trichloride | Contains fewer vinyl groups; used in different applications | |
Trivinyltin chloride | Similar reactivity but fewer vinyl groups | |
Trimethylstannane | Non-vinyl compound; used in different synthetic pathways |
Tetravinyltin's unique structure with four vinyl groups allows it to participate in distinct reactions that are not possible for these other compounds. Its ability to form various vinyltin derivatives through disproportionation sets it apart within the organotin family .
The most common and direct method for synthesizing tetravinyltin involves the reaction of vinylmagnesium bromide with tin(IV) chloride in tetrahydrofuran (THF). This represents a standard Grignard reaction where the vinyl group acts as a nucleophile to displace the chloride ions from the tin center.
The general reaction can be represented as:
4 CH₂=CHMgBr + SnCl₄ → Sn(CH=CH₂)₄ + 4 MgBrCl
A typical laboratory procedure for this synthesis involves the following steps:
The insoluble SnCl₄·THF complex initially formed during the reaction dissolves rapidly as the reaction proceeds. This method can produce tetravinyltin in good to excellent yields, typically above 75%.
A detailed example of this procedure can be found in the synthesis of di-n-butyldivinyltin, which follows a similar approach using different stoichiometry:
In a 2-L three-necked flask equipped with a Dry Ice-acetone reflux condenser, a mechanical stirrer, and a dropping funnel, magnesium turnings (29.2 g, 1.2 g atoms) are placed and covered with tetrahydrofuran. After initiating the reaction with a small amount of vinyl bromide, the remainder of the vinyl bromide (140 g, 1.3 moles total) dissolved in THF is added at a rate to maintain moderate reflux.
This procedure can be modified by using an appropriate tin chloride (SnCl₄ instead of di-n-butyltin dichloride) and stoichiometry to produce tetravinyltin.
While not a direct synthesis of tetravinyltin, the disproportionation reaction between tetravinyltin and tin tetrachloride is an important reaction that produces various vinyltin chlorides, which are valuable intermediates in organotin chemistry.
The disproportionation reactions can be represented as:
3 (CH₂=CH)₄Sn + SnCl₄ → 4 (CH₂=CH)₃SnCl
(CH₂=CH)₄Sn + SnCl₄ → 2 (CH₂=CH)₂SnCl₂
(CH₂=CH)₄Sn + 3 SnCl₄ → 4 (CH₂=CH)SnCl₃
These reactions typically occur upon heating a mixture of tetravinyltin and tin tetrachloride, yielding divinyltin dichloride, vinyltin trichloride, and trivinyltin chloride in high yields. The process is sometimes referred to as the "Kocheshkov comproportionation" in the context of organotin compounds.
Hydrostannylation represents an alternative approach in organotin chemistry, though it is more relevant for the synthesis of vinyltin derivatives rather than tetravinyltin itself. This process involves the addition of a tin-hydrogen bond across a carbon-carbon triple bond.
The general reaction can be represented as:
R₃SnH + HC≡CR' → R₃SnCH=CHR'
Triorganotin hydrides (particularly tributyltin hydride and triphenyltin hydride) react more quickly with alkynes than with alkenes. These reactions have become a major source of vinyltin compounds. The addition typically yields a mixture of stereoisomers (Z, E, and sometimes gem isomers).
According to research findings, such hydrostannation reactions can occur:
While this approach is not directly used for tetravinyltin synthesis, understanding these reactions is important for the broader context of vinyltin chemistry.
Industrial production of tetravinyltin typically follows similar chemistry to laboratory synthesis but optimized for large-scale operations. The most common industrial approach remains the Grignard reaction between vinylmagnesium bromide and tin(IV) chloride.
Key considerations for industrial-scale production include:
Reaction Conditions: Temperature control is critical, as the reaction is typically exothermic. Industrial processes often employ specialized cooling systems to maintain optimal temperature ranges.
Safety Measures: Given the toxicity and flammability of tetravinyltin, industrial production requires robust safety protocols, including proper ventilation systems, specialized containment measures, and worker protection.
Solvent Recovery: THF or other solvents used in the process are typically recovered and recycled to minimize waste and reduce costs.
Continuous Processing: Some modern industrial operations may employ continuous flow chemistry rather than batch processes to improve efficiency and safety.
The economics of tetravinyltin production are influenced by the cost of tin and organotin intermediates, which are also used in other applications such as PVC stabilizers that consume about 20,000 tons of tin annually.
The purification of tetravinyltin depends on the scale of production and the required purity level. Several approaches are documented in the literature:
Fractional Distillation: For large quantities, tetravinyltin can be purified by fractional distillation. The compound has a boiling point of 55-57°C at 17 mmHg or 160-163°C at atmospheric pressure. This is the most common method for industrial-scale purification.
Filtration Through Silica: For smaller amounts, tetravinyltin may be filtered through a plug of silica to remove impurities.
Quality Control: Purity assessment is typically performed using gas chromatography (GC), which can detect trace impurities and ensure the product meets specifications.
A comparison of purification methods is presented in Table 1:
Purification Method | Scale | Advantages | Limitations |
---|---|---|---|
Fractional Distillation | Large | High purity, scalable | Energy intensive, potential thermal decomposition |
Silica Filtration | Small | Simple, mild conditions | Limited capacity, not suitable for large scale |
Direct Use | Any | Cost-effective, time-saving | Depends on initial quality of material |
Different approaches to tetravinyltin synthesis can be evaluated based on several criteria, including yield, scalability, safety, and economic considerations. Table 2 provides a comparative analysis of the main synthetic routes:
The reaction of vinylmagnesium bromide with tin tetrachloride remains the preferred method for tetravinyltin synthesis due to its directness and relatively high yields. The Grignard approach has been extensively studied and optimized, making it the method of choice for both laboratory and industrial preparation.
Factors affecting the efficiency of the vinylmagnesium bromide route include:
Quality of Reagents: Fresh, high-quality vinylmagnesium bromide and anhydrous tin tetrachloride are essential for optimal yields.
Reaction Conditions: Temperature control is crucial—too high temperatures can lead to side reactions, while insufficient temperatures may result in incomplete reaction.
Solvent Effects: THF is the preferred solvent due to its ability to stabilize the Grignard reagent and facilitate the reaction.
Work-up Procedure: Careful isolation techniques are needed to maximize recovery of the product.
Safety Considerations: The reaction involves flammable and toxic materials, necessitating appropriate safety measures.
Flammable;Acute Toxic